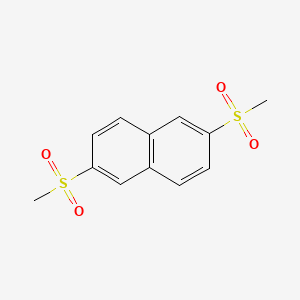

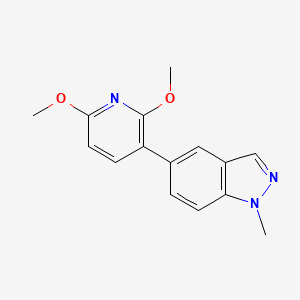

![molecular formula C19H22N6O B5542196 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- This compound belongs to a class of organic compounds known for their complex molecular structures and potential biological activities.

Synthesis Analysis

- The synthesis of related compounds typically involves multi-step reactions starting from simpler organic molecules. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation and chlorination steps (Huang et al., 2020).

Molecular Structure Analysis

- The molecular structure is typically analyzed using techniques like X-ray crystallography, density functional theory (DFT), and molecular electrostatic potential (MEP) surface mapping. These techniques help understand the geometric bond lengths, angles, and the character of the compound (Huang et al., 2020).

Chemical Reactions and Properties

- Compounds in this category can exhibit various chemical reactions depending on their functional groups and structure. For example, the title compound in Huang et al.'s study showed marked inhibition against certain cancer cell lines, indicative of its reactive nature and potential as a biological agent (Huang et al., 2020).

Scientific Research Applications

Radiolabelled Compounds for Receptor Imaging

One study focused on the development of radiolabelled, nonpeptide angiotensin II antagonists, which are potent and selective ligands for the AT1 receptor. These compounds were prepared for purposes such as receptor imaging, showcasing the application of similar chemical structures in medical diagnostics and research (Hamill et al., 1996).

Antiproliferative Activity

Another study synthesized and analyzed N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide for its crystal structure, antiproliferative activity, and molecular docking study. This compound displayed significant inhibition against various human cancer cell lines, indicating its potential as an anticancer agent (Huang et al., 2020).

Catalytic Properties of Ruthenium Complexes

Research into ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand explored their preparation and catalytic properties. Such studies highlight the role of these compounds in catalysis, offering insights into their utility in chemical reactions and synthesis processes (Mejuto et al., 2015).

Synthesis of Aromatic Polyimides

The synthesis of new diamines and their polymerization with various anhydrides to produce aromatic polyimides demonstrates the application of these chemical structures in materials science, particularly in developing polymers with specific thermal and physical properties (Butt et al., 2005).

Anticancer Agents

The discovery of specific compounds as kinesin spindle protein (KSP) inhibitors showcases their role in arresting cells in mitosis, leading to cellular death and indicating their potential as anticancer agents. Such research contributes to the development of new cancer treatments (Theoclitou et al., 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O/c1-13-6-4-5-7-16(13)19(26)21-9-8-20-17-10-18(23-11-22-17)25-12-24-14(2)15(25)3/h4-7,10-12H,8-9H2,1-3H3,(H,21,26)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEKURDUPGESBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCNC2=CC(=NC=N2)N3C=NC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)

![4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5542132.png)

![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5542137.png)

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)

![2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)

![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone](/img/structure/B5542172.png)

![6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5542199.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)